molecular formula C9H12OS B008330 5-Isobutyl-thiophene-2-carbaldehyde CAS No. 104804-16-2

5-Isobutyl-thiophene-2-carbaldehyde

Cat. No.: B008330
CAS No.: 104804-16-2
M. Wt: 168.26 g/mol
InChI Key: WWHUUTRXFJQXOB-UHFFFAOYSA-N
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Description

5-Isobutyl-thiophene-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

5-Isobutyl-thiophene-2-carbaldehyde has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with 5-Isobutyl-thiophene-2-carbaldehyde are not explicitly mentioned in the available literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information .

Preparation Methods

The synthesis of 5-Isobutyl-thiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives with aldehydes under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Isobutyl-thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Isobutyl-thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

5-Isobutyl-thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific isobutyl substitution, which can influence its reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

5-(2-methylpropyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)5-8-3-4-9(6-10)11-8/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHUUTRXFJQXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603663
Record name 5-(2-Methylpropyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104804-16-2
Record name 5-(2-Methylpropyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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